molecular formula C20H20N4O B2748356 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one CAS No. 885190-25-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one

Cat. No. B2748356
CAS RN: 885190-25-0
M. Wt: 332.407
InChI Key: GGIOTCHYPSDPEI-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrrol derivative that contains a benzimidazole moiety, making it a unique and interesting molecule to study. In

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one is not fully understood. However, it is believed to interact with specific proteins and enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to reduced cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one in lab experiments is its reproducibility. The synthesis method has been optimized and can be easily reproduced in the lab. In addition, this compound has been shown to have low toxicity, making it a safe option for use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one. One direction is to further explore its potential applications in cancer diagnosis and treatment. Another direction is to investigate its potential use in treating other inflammatory diseases such as arthritis. Additionally, research could be focused on optimizing the synthesis method to increase yield and purity of the compound. Finally, further studies could be conducted to fully understand the mechanism of action of this compound and its interactions with specific proteins and enzymes.

Synthesis Methods

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one involves the reaction of 2-phenylacetyl-1H-benzo[d]imidazole with 3-phenylpropanal in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonium acetate and cyclized to form the final product. This synthesis method has been optimized and can be easily reproduced in the lab.

Scientific Research Applications

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one has potential applications in scientific research, particularly in the areas of cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-phenylpropyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c21-19-18(20-22-15-10-4-5-11-16(15)23-20)17(25)13-24(19)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,21,25H,6,9,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZARYDKFJNABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one

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